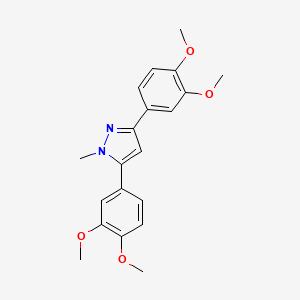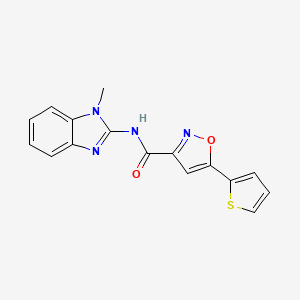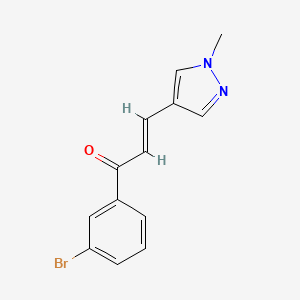![molecular formula C15H18N6O3S B10936315 N-(2,4-dimethylphenyl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10936315.png)
N-(2,4-dimethylphenyl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, including the presence of a nitro group and a pyrazole ring, contribute to its distinctive chemical behavior and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Acylation: The acylation of the pyrazole derivative with a suitable acyl chloride or anhydride.
Thiosemicarbazide formation: Reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce corresponding oxides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and pyrazole ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in N1-(2,4-DIMETHYLPHENYL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
Molecular Formula |
C15H18N6O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-(3-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C15H18N6O3S/c1-10-3-4-12(11(2)9-10)16-15(25)18-17-14(22)6-8-20-7-5-13(19-20)21(23)24/h3-5,7,9H,6,8H2,1-2H3,(H,17,22)(H2,16,18,25) |
InChI Key |
QSVLADPPYVCDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10936238.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10936247.png)
![Methyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10936268.png)
![2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936271.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936289.png)
![6-cyclopropyl-1-methyl-N-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936291.png)
![9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936295.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10936299.png)
![methyl 2-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10936302.png)
![[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10936304.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10936311.png)

